4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid
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Overview
Description
4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzene ring substituted with a carboxyl group and an amide linkage to a sulfonylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid typically involves the following steps:
Formation of the sulfonylacetyl intermediate: This step involves the reaction of a sulfonyl chloride with a carboxylic acid to form the sulfonylacetyl intermediate.
Amidation reaction: The sulfonylacetyl intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid, halogens, and sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Nitro, halo, and sulfonyl derivatives of the benzene ring.
Scientific Research Applications
4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic Acid: A similar compound with a chloro substitution on the benzene ring.
4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid: Another compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both carboxyl and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7S/c13-9(5-20(18,19)6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRQJNQWJMEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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